{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is a nitrogen-containing heterocyclic compound It is characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and a pyrrolidine ring, all connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactionsThe final step involves the addition of the methanol group under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as antimicrobial agents.
Uniqueness
What sets {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-13-10-16(18-12-17-13)19-8-5-14(6-9-19)20-7-3-4-15(20)11-21/h10,12,14-15,21H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETSXDZTRHJNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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